2-(4-Methoxy-benzyl)-piperidine hydrochloride
Overview
Description
2-(4-Methoxy-benzyl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Syntheses and Structural Studies
- The synthesis of sila-analogues of σ ligands, including 4-methoxybenzyl derivatives, has contributed to our understanding of their structures and pharmacological properties. These studies help in exploring the role of silicon in drug design and the impact on receptor affinity and selectivity (Tacke et al., 2003).
- Research on piperidine derivatives, such as the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, provides insights into efficient synthesis methods that could be applied to produce medically relevant compounds (Okitsu et al., 2001).
- The design and synthesis of benzamide derivatives as serotonin 4 receptor agonists demonstrate the application of piperidine derivatives in developing treatments that affect gastrointestinal motility, indicating their potential in addressing digestive disorders (Sonda et al., 2004).
Antimicrobial and Antifungal Activity
- Synthesis of new pyridine derivatives, including compounds related to piperidine, and their evaluation for antimicrobial activity highlight the potential of these compounds in developing new antibiotics or antifungal agents. This research is crucial in the fight against resistant strains of bacteria and fungi (Patel et al., 2011).
Pharmacological Properties and Drug Development
- Novel spiropiperidines with high potency and selectivity as σ-receptor ligands have been synthesized, showcasing the therapeutic potential of these compounds in neurology and psychiatry. This research underscores the importance of piperidine derivatives in discovering new treatments for disorders involving the central nervous system (Maier & Wünsch, 2002).
Material Science and Structural Analysis
- Detailed structural analysis of compounds like N-benzyl- and N-cyclohexylmethyl-(4-diphenylacetoxy) piperidines helps in understanding the molecular conformation and interactions that are critical in material science and pharmacology. This knowledge is instrumental in designing molecules with specific properties and activities (Barlow et al., 1993).
Mechanism of Action
Target of Action
A structurally similar compound, (4r)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one, is known to target camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction by degrading the second messenger cAMP .
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it may interact with its targets by inhibiting their enzymatic activity . This inhibition could potentially lead to an increase in cAMP levels, thereby affecting the downstream signaling pathways .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRWNDRHISRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588845 | |
Record name | 2-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420137-09-3 | |
Record name | 2-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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